

Stability issues of fumaric acid in long-term storage

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Fumaric Acid Stability Technical Support Center

Welcome to the Technical Support Center for **Fumaric Acid** Stability. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the long-term storage and stability of **fumaric acid**. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experiments and ensure the integrity of your materials.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the stability of **fumaric acid** during long-term storage.



Troubleshooting & Optimization

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Question/Issue	Answer/Troubleshooting Steps
Why is my fumaric acid powder clumping or caking?	Fumaric acid is generally considered non-hygroscopic, meaning it has a low tendency to absorb moisture from the air.[1][2] However, prolonged exposure to high humidity environments can lead to some moisture uptake, causing the powder to clump.[3] Troubleshooting: 1. Ensure storage containers are tightly sealed and stored in a cool, dry place. [4] 2. Consider using desiccants within the storage area or container to control humidity. 3. If clumping occurs, gently break up the aggregates before use, ensuring the material is still within specification.
I suspect my fumaric acid has degraded. What are the likely degradation products?	The primary degradation pathways for fumaric acid involve isomerization to its cis-isomer, maleic acid, and hydration to form malic acid.[5] The conversion to maleic acid can be influenced by factors such as heat and UV light, though fumaric acid is significantly more stable than maleic acid. The formation of malic acid typically occurs in the presence of water, especially at elevated temperatures.
What are the optimal storage conditions for long-term stability?	For optimal long-term stability, fumaric acid should be stored in well-closed containers in a cool, dry place, protected from light. Room temperature storage is generally acceptable.
How can I test for potential degradation of my fumaric acid sample?	High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for analyzing fumaric acid and its potential degradation products like maleic acid and malic acid. This technique allows for the separation and quantification of each component. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

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Is fumaric acid compatible with common pharmaceutical excipients?	Fumaric acid is generally stable and compatible with many common pharmaceutical excipients. However, it is incompatible with strong oxidizing agents, strong bases, and reducing agents. It is crucial to conduct compatibility studies with your specific formulation to ensure there are no unforeseen interactions.
What is the impact of temperature on the stability of fumaric acid?	Fumaric acid is known for its high thermal stability, with a high melting point of around 287°C. It does not significantly decompose at high temperatures encountered in many manufacturing processes. However, very high temperatures, especially in the presence of moisture, can promote degradation to malic acid.

Quantitative Stability Data

The following table summarizes representative data on the stability of solid **fumaric acid** under various storage conditions as per ICH guidelines. This data is illustrative and actual results may vary based on the specific grade of **fumaric acid** and packaging.



Storage Condition (Temperatur e / Relative Humidity)	Duration	Assay (%)	Maleic Acid (%)	Malic Acid (%)	Appearance
25°C / 60% RH	0 Months	99.8	< 0.1	< 0.1	White crystalline powder
12 Months	99.7	< 0.1	< 0.1	White crystalline powder	
24 Months	99.6	0.1	< 0.1	White crystalline powder	
36 Months	99.5	0.1	0.1	White crystalline powder	
30°C / 65% RH	0 Months	99.8	< 0.1	< 0.1	White crystalline powder
12 Months	99.6	0.1	< 0.1	White crystalline powder	
24 Months	99.4	0.2	0.1	White crystalline powder	_
36 Months	99.2	0.2	0.2	White crystalline powder	_
40°C / 75% RH	0 Months	99.8	< 0.1	< 0.1	White crystalline powder



(Accelerated)	3 Months	99.5	0.2	0.1	White crystalline powder
6 Months	99.1	0.3	0.2	Slight clumping observed	

Experimental Protocols Stability Indicating HPLC Method for Fumaric Acid and its Degradation Products

This protocol outlines a method for the simultaneous determination of **fumaric acid**, maleic acid, and malic acid in a solid sample.

- 1. Objective: To quantify the amount of **fumaric acid** and its potential degradation products (maleic acid and malic acid) in a solid sample using a stability-indicating HPLC method.
- 2. Materials and Reagents:
- Fumaric acid reference standard
- Maleic acid reference standard
- Malic acid reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or other suitable acid for pH adjustment)
- 0.45 μm syringe filters
- 3. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector

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- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- · Volumetric flasks and pipettes
- Sonicator
- 4. Chromatographic Conditions:
- Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation, a common starting point is 95:5 (aqueous:organic).
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection Wavelength: 210 nm
- Injection Volume: 20 μL
- 5. Preparation of Standard Solutions:
- Stock Solutions (1 mg/mL): Accurately weigh about 25 mg of each reference standard (fumaric acid, maleic acid, malic acid) and transfer to separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a suitable concentration (e.g., 100 µg/mL for **fumaric acid** and lower concentrations for the degradation products).
- 6. Preparation of Sample Solution:
- Accurately weigh about 25 mg of the fumaric acid sample to be tested and transfer to a 25 mL volumetric flask.

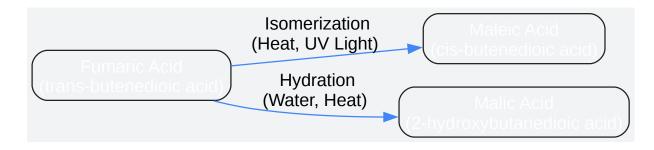


- Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- 7. System Suitability:
- Inject the working standard solution five times.
- The relative standard deviation (RSD) for the peak areas of **fumaric acid**, maleic acid, and malic acid should be less than 2.0%.
- The resolution between the **fumaric acid** and maleic acid peaks should be greater than 2.0.
- 8. Analysis:
- Inject the prepared sample solution into the HPLC system.
- Identify the peaks of **fumaric acid**, maleic acid, and malic acid by comparing their retention times with those of the reference standards.
- Calculate the concentration of each component in the sample using the peak areas and the concentration of the standard solutions.

Visualizations

Fumaric Acid Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways of **fumaric acid** under conditions of long-term storage, particularly in the presence of heat and moisture.





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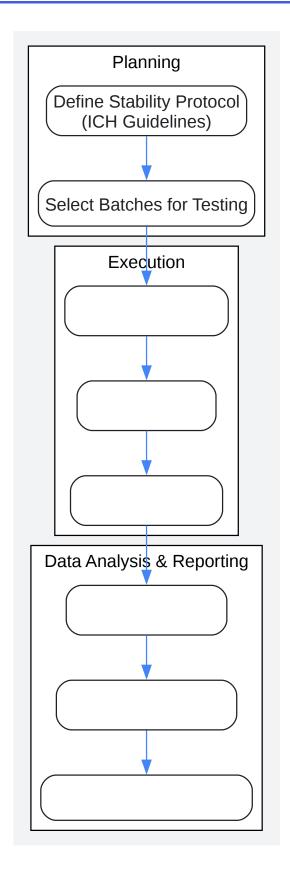
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Caption: Primary degradation pathways of fumaric acid.

Experimental Workflow for Stability Testing

This workflow outlines the key steps involved in conducting a long-term stability study of **fumaric acid**.





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Caption: Workflow for a long-term stability study.



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